molecular formula C14H12N2O3 B11687020 Benzamide, N-(3-methylphenyl)-4-nitro-

Benzamide, N-(3-methylphenyl)-4-nitro-

Cat. No.: B11687020
M. Wt: 256.26 g/mol
InChI Key: OJZGTNXZLKZWDC-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-methylphenyl group and the benzene ring is substituted with a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: One common method to synthesize N-(3-methylphenyl)-4-nitrobenzamide involves the acylation of 3-methylphenylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-methylphenyl)-4-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl group on the phenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: N-(3-methylphenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(3-carboxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzamide, N-(3-methylphenyl)-4-nitro- is C14H12N2O3C_{14}H_{12}N_{2}O_{3}. The compound features a benzamide structure with a nitro group and a methyl group on the phenyl ring. Its unique structural characteristics contribute to its diverse applications in research and industry.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit anticancer properties. For instance, a derivative of 4-nitro-N-(3-methylphenyl)benzamide has been investigated for its ability to inhibit tumor growth in various cancer models. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Benzamide derivatives have shown promise in treating inflammatory diseases. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokine production, suggesting their potential use in conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Studies have explored the neuroprotective effects of benzamide compounds against neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Polymer Chemistry

Benzamide derivatives are utilized as intermediates in the synthesis of polymers with specific properties. Their ability to form hydrogen bonds enhances the mechanical strength and thermal stability of polymeric materials . This application is particularly relevant in developing high-performance materials for industrial use.

Dyes and Pigments

The nitro group in benzamide, N-(3-methylphenyl)-4-nitro-, contributes to its application in dye chemistry. The compound can be modified to produce vibrant dyes used in textiles and coatings, enhancing colorfastness and stability under various environmental conditions .

Molecular Probes

Benzamide derivatives serve as molecular probes in biological research, allowing scientists to study cellular processes and interactions at a molecular level. Their fluorescent properties enable visualization of cellular components, aiding in drug discovery and development .

Enzyme Inhibition Studies

Research has shown that benzamide compounds can act as enzyme inhibitors, particularly targeting proteases involved in various diseases. This characteristic makes them valuable tools for studying enzyme kinetics and developing therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induction of apoptosis in cancer cells; potential for drug development
Anti-inflammatory Inhibition of pro-inflammatory cytokines; relevance for rheumatoid arthritis treatment
Neuroprotective Effects Modulation of neurotransmitter systems; reduction of oxidative stress
Polymer Chemistry Enhancement of mechanical strength; application in high-performance materials
Molecular Probes Visualization of cellular processes; aid in drug discovery
Enzyme Inhibition Studies Effective enzyme inhibitors; potential therapeutic applications

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-4-nitrobenzamide would depend on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

    N-(3-methylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position.

    N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but with the methyl group at the 4-position.

    N-(3-methylphenyl)-4-aminobenzamide: Reduction product of N-(3-methylphenyl)-4-nitrobenzamide.

Uniqueness:

    Positional Isomerism: The position of the nitro and methyl groups can significantly affect the compound’s reactivity and biological activity.

    Functional Group Interactions: The presence of both nitro and amide groups allows for diverse chemical reactions and potential interactions with biological targets.

Biological Activity

Benzamide, N-(3-methylphenyl)-4-nitro- (commonly referred to as 3-methyl-4-nitrobenzamide) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Benzamide, N-(3-methylphenyl)-4-nitro- is C14H13N3O3C_{14}H_{13}N_{3}O_{3}. The structure features a benzamide core with a methyl group and a nitro group attached to the phenyl ring. The presence of these substituents significantly influences its biological activity.

The biological activity of Benzamide, N-(3-methylphenyl)-4-nitro- can be attributed to several mechanisms:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, derivatives of nitrobenzamides have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231) .
  • Antimicrobial Properties : Nitro-substituted benzamides are often evaluated for their antimicrobial efficacy. Studies have indicated that these compounds exhibit activity against a range of pathogens by disrupting cellular processes .
  • Enzyme Inhibition : Some studies highlight the potential of benzamide derivatives as inhibitors of key enzymes such as glucokinase and cyclooxygenase (COX), which are involved in metabolic and inflammatory pathways .

Anticancer Activity

A notable study investigated the antiproliferative effects of various nitrobenzamide derivatives on MCF-7 breast cancer cells. The results showed that compounds similar to Benzamide, N-(3-methylphenyl)-4-nitro- exhibited IC50 values ranging from 10 to 33 nM, indicating potent anticancer activity . This study also revealed that these compounds inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics.

Antimicrobial Activity

Benzamide derivatives have been reported to possess significant antimicrobial properties. For example, a study found that certain nitrobenzamides effectively inhibited bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or function .

Enzyme Inhibition Studies

In silico studies have demonstrated that Benzamide, N-(3-methylphenyl)-4-nitro- can act as a glucokinase activator. This property suggests potential applications in managing diabetes by enhancing insulin sensitivity and glucose metabolism . Additionally, molecular docking studies have shown favorable interactions between this compound and active site residues of target enzymes, indicating its potential as a lead compound in drug development .

Case Studies

  • Study on Anticancer Effects : A recent study published in 2023 evaluated the effects of various nitrobenzamide derivatives on breast cancer cells. The compound 9q showed significant G2/M phase arrest in MCF-7 cells and induced apoptosis, confirming the potential of benzamide derivatives in cancer therapy .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of nitrobenzamides revealed that several compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(3-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H12N2O3/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(8-6-11)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

OJZGTNXZLKZWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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